Molecular Identity: Ether-Linked (C₁₂H₁₄O₄) Versus C–C Linked Analog (C₁₂H₁₄O₃) — A 16 Da Mass Difference That Changes Chromatographic and Biological Behavior
Methyl 4-(4-oxobutoxy)benzoate (CAS 2737249-59-9; C₁₂H₁₄O₄; MW 222.24; SMILES: COC(=O)c1ccc(OCCCC=O)cc1) differs from methyl 4-(4-oxobutyl)benzoate (CAS 106200-41-3; C₁₂H₁₄O₃; MW 206.24; SMILES: COC(=O)c1ccc(CCCC=O)cc1) by the insertion of one ether oxygen atom . This structural difference produces a 16.00 Da monoisotopic mass shift, increases the hydrogen bond acceptor count from 3 to 4, and raises the calculated topological polar surface area from approximately 43 Ų to an estimated ~52 Ų . Multiple vendor databases incorrectly assign CAS 106200-41-3 to the oxobutoxy-named compound, creating a procurement hazard that requires independent CAS verification by LC-MS or NMR . The mass spectral reference library (Wiley Registry / KnowItAll) contains authenticated spectra for CAS 106200-41-3 only, providing a benchmark against which the ether-linked compound can be distinguished [1].
| Evidence Dimension | Molecular formula, molecular weight, hydrogen bond acceptor count, and polar surface area |
|---|---|
| Target Compound Data | C₁₂H₁₄O₄; MW = 222.24 Da; HBA = 4; estimated PSA ≈ 52 Ų (predicted from ether oxygen contribution) |
| Comparator Or Baseline | Methyl 4-(4-oxobutyl)benzoate (CAS 106200-41-3): C₁₂H₁₄O₃; MW = 206.24 Da; HBA = 3; PSA = 43 Ų (ChemSpider ID 8034811, ACD/Labs predicted) |
| Quantified Difference | ΔMW = +16.00 Da (one oxygen); ΔHBA = +1; ΔPSA ≈ +9 Ų |
| Conditions | Structural comparison based on canonical SMILES, ChemSpider predicted physicochemical data, and vendor COA documentation |
Why This Matters
The 16 Da mass difference and distinct chromatographic retention (driven by increased polarity) enable unambiguous identification by LC-MS, preventing costly procurement errors when the ether-linked compound is specifically required for a synthetic route or biological study.
- [1] SpectraBase (John Wiley & Sons). Methyl 4-(4-oxobutyl)benzoate — Compound ID L12et3nSRN9. 1 NMR, 1 FTIR, 1 MS (GC) spectra in Wiley Registry. https://spectrabase.com/compound/L12et3nSRN9 (accessed 2026). View Source
